trans-9,10-Dihydrobenzo(f)quinoline-9,10-diol diacetate (ester)
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Overview
Description
trans-9,10-Dihydrobenzo(f)quinoline-9,10-diol diacetate (ester): is a chemical compound with the molecular formula C13H11NO2 It is a derivative of benzoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-9,10-Dihydrobenzo(f)quinoline-9,10-diol diacetate (ester) typically involves the acetylation of trans-9,10-Dihydrobenzo(f)quinoline-9,10-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete acetylation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzoquinoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: In biological research, it is used to study enzyme interactions and metabolic pathways involving quinoline derivatives.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of trans-9,10-Dihydrobenzo(f)quinoline-9,10-diol diacetate (ester) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Benzo(f)quinoline: The parent compound of trans-9,10-Dihydrobenzo(f)quinoline-9,10-diol diacetate (ester).
9,10-Dihydrobenzo(f)quinoline-9,10-diol: The non-acetylated form of the compound.
Quinoline: A simpler heterocyclic compound with a similar structure.
Uniqueness: The uniqueness of trans-9,10-Dihydrobenzo(f)quinoline-9,10-diol diacetate (ester) lies in its acetylated diol structure, which imparts distinct chemical properties and reactivity compared to its non-acetylated counterparts. This makes it a valuable compound for specific synthetic and research applications.
Properties
CAS No. |
103620-33-3 |
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Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
[(9S,10S)-10-acetyloxy-9,10-dihydrobenzo[f]quinolin-9-yl] acetate |
InChI |
InChI=1S/C17H15NO4/c1-10(19)21-15-8-6-12-5-7-14-13(4-3-9-18-14)16(12)17(15)22-11(2)20/h3-9,15,17H,1-2H3/t15-,17+/m0/s1 |
InChI Key |
TVXPDUQGROAUEB-DOTOQJQBSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C=CC2=C([C@@H]1OC(=O)C)C3=C(C=C2)N=CC=C3 |
Canonical SMILES |
CC(=O)OC1C=CC2=C(C1OC(=O)C)C3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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